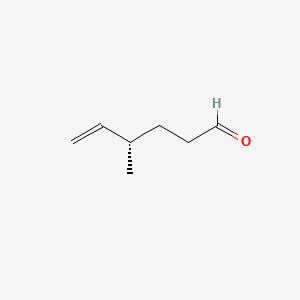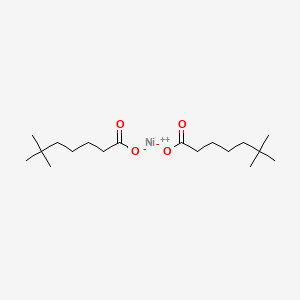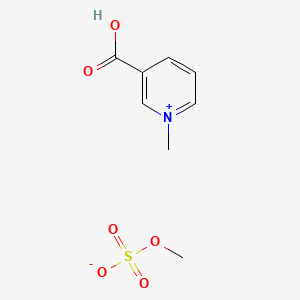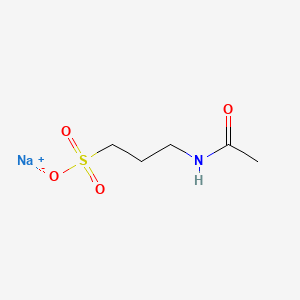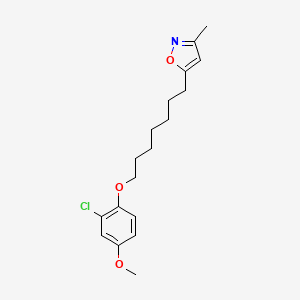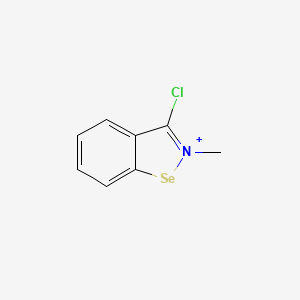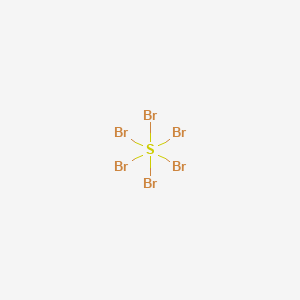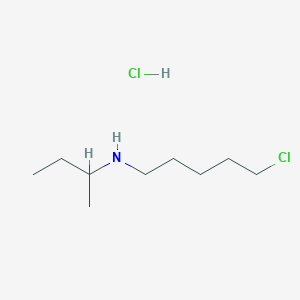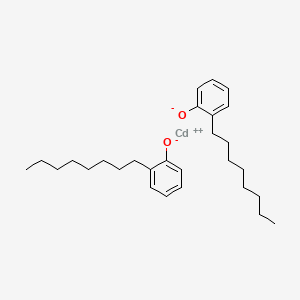
Cadmium bis(octylphenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium bis(octylphenolate) is a chemical compound with the molecular formula C28H42CdO2 and a molecular weight of 523.04288 It is a cadmium-based compound where cadmium is coordinated with two octylphenolate ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cadmium bis(octylphenolate) can be synthesized through various methods. One common approach involves the reaction of cadmium salts with octylphenol in the presence of a base. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The product is then purified through recrystallization or other separation techniques .
Industrial Production Methods
Industrial production of cadmium bis(octylphenolate) often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Cadmium bis(octylphenolate) undergoes various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal.
Substitution: The phenolate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or hydrides.
Substitution: Ligand exchange reactions using different phenols or other ligands.
Major Products Formed
Oxidation: Cadmium oxide (CdO).
Reduction: Cadmium metal (Cd).
Substitution: Various cadmium-ligand complexes depending on the substituent used.
Aplicaciones Científicas De Investigación
Cadmium bis(octylphenolate) has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Biology: Studied for its interactions with biological molecules and potential toxicity.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of cadmium-containing materials and as a catalyst in certain chemical reactions
Mecanismo De Acción
The mechanism of action of cadmium bis(octylphenolate) involves its interaction with various molecular targets. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, interference with cellular signaling pathways, and epigenetic modifications. The compound’s effects are mediated through its ability to generate reactive oxygen species and interact with cellular components such as mitochondria and DNA .
Comparación Con Compuestos Similares
Similar Compounds
- Cadmium bis(benzimidazol-2-yl)methane
- Cadmium bis(4-pyridyl)benzylamine
- Cadmium oxide (CdO)
- Cadmium sulfide (CdS)
Uniqueness
Cadmium bis(octylphenolate) is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Compared to other cadmium compounds, it offers different solubility, stability, and interaction profiles with biological molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
84878-51-3 |
|---|---|
Fórmula molecular |
C28H42CdO2 |
Peso molecular |
523.0 g/mol |
Nombre IUPAC |
cadmium(2+);2-octylphenolate |
InChI |
InChI=1S/2C14H22O.Cd/c2*1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15;/h2*8-9,11-12,15H,2-7,10H2,1H3;/q;;+2/p-2 |
Clave InChI |
SMPPDZASZJLOQJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCC1=CC=CC=C1[O-].[Cd+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


